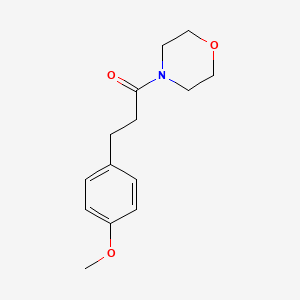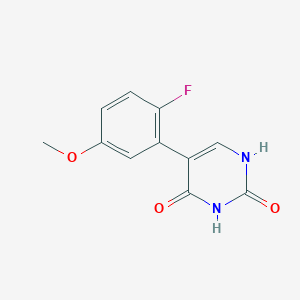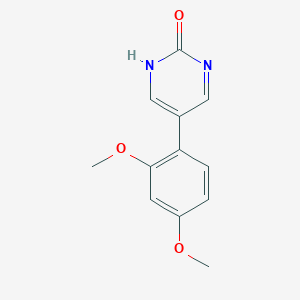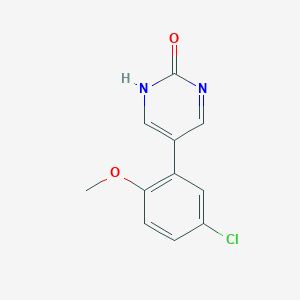
5-(3-Carboxyphenyl)-(2,4)-dihydroxypyrimidine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Carboxyphenyl)-(2,4)-dihydroxypyrimidine, or 5-CP-DHP, is an organic compound with a unique structure that has been studied for its potential applications in various scientific fields. It is a heterocyclic compound composed of three rings with a nitrogen atom at the center. It is a white crystalline solid with a molecular weight of 241.2 g/mol and a melting point of 163-164 °C. 5-CP-DHP is widely used in organic synthesis, drug discovery, and material science due to its unique properties.
Applications De Recherche Scientifique
5-CP-DHP has been used in a variety of scientific research fields. It has been used as a building block in the synthesis of various compounds, such as peptides, antibiotics, and drugs. It has also been used in the synthesis of polymers and other materials. Additionally, 5-CP-DHP has been used in the study of the mechanism of action of various enzymes and in the study of the biochemical and physiological effects of drugs.
Mécanisme D'action
The mechanism of action of 5-CP-DHP is not fully understood. However, it is believed that it acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). By inhibiting these enzymes, 5-CP-DHP can reduce inflammation and pain.
Biochemical and Physiological Effects
5-CP-DHP has been studied for its potential effects on the biochemical and physiological processes of the body. It has been shown to reduce inflammation and pain, as well as to have anti-cancer and anti-microbial properties. Additionally, it has been studied for its potential to reduce the risk of cardiovascular disease and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
5-CP-DHP has several advantages for use in laboratory experiments. It is easy to synthesize and is available in high purity. Additionally, it is relatively stable and has a low toxicity. However, there are some limitations to its use. It is not very soluble in water, and it can be difficult to purify.
Orientations Futures
The potential applications of 5-CP-DHP are far-reaching. In the future, it could be used to develop more effective drugs for the treatment of various diseases, including cancer, cardiovascular disease, and neurological disorders. Additionally, it could be used in the development of materials for use in various industries, such as the automotive and aerospace industries. Finally, it could be used in the development of more efficient and environmentally friendly energy sources.
Méthodes De Synthèse
5-CP-DHP can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 3-carboxyphenylacetic acid with 2,4-dihydroxy-6-methylpyrimidine under basic conditions. This reaction is carried out in an aqueous medium at a temperature of 60-65 °C for a period of 6-8 hours. The reaction yields a white crystalline product with a yield of 95%.
Propriétés
IUPAC Name |
3-(2,4-dioxo-1H-pyrimidin-5-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c14-9-8(5-12-11(17)13-9)6-2-1-3-7(4-6)10(15)16/h1-5H,(H,15,16)(H2,12,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHXAYBLZWZJHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

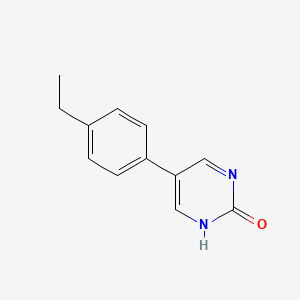


![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine, 95%](/img/structure/B6285780.png)
